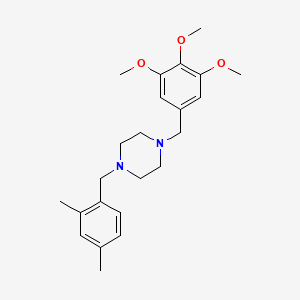
N-(4-methylphenyl)-1,3-benzothiazole-2-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-1,3-benzothiazole-2-carbothioamide, also known as MBT, is a chemical compound that has been extensively studied for its potential applications in various fields of research. MBT is a benzothiazole derivative that contains a thioamide group, and has been shown to exhibit a range of biological activities, including antimicrobial, antitumor, and antioxidant properties.
Mécanisme D'action
The mechanism of action of N-(4-methylphenyl)-1,3-benzothiazole-2-carbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, N-(4-methylphenyl)-1,3-benzothiazole-2-carbothioamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-(4-methylphenyl)-1,3-benzothiazole-2-carbothioamide has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects
N-(4-methylphenyl)-1,3-benzothiazole-2-carbothioamide has been shown to exhibit a range of biochemical and physiological effects, including antimicrobial, antitumor, and antioxidant properties. In antimicrobial studies, N-(4-methylphenyl)-1,3-benzothiazole-2-carbothioamide has been shown to exhibit activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In antitumor studies, N-(4-methylphenyl)-1,3-benzothiazole-2-carbothioamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer. In antioxidant studies, N-(4-methylphenyl)-1,3-benzothiazole-2-carbothioamide has been shown to scavenge free radicals and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-methylphenyl)-1,3-benzothiazole-2-carbothioamide in lab experiments is its relatively low cost and easy availability. N-(4-methylphenyl)-1,3-benzothiazole-2-carbothioamide is also stable under a wide range of conditions, making it a versatile compound for various applications. However, one of the limitations of using N-(4-methylphenyl)-1,3-benzothiazole-2-carbothioamide is its low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, the mechanism of action of N-(4-methylphenyl)-1,3-benzothiazole-2-carbothioamide is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for further research on N-(4-methylphenyl)-1,3-benzothiazole-2-carbothioamide. One area of research is the development of new drugs based on the structure of N-(4-methylphenyl)-1,3-benzothiazole-2-carbothioamide. Another area of research is the synthesis of novel materials using N-(4-methylphenyl)-1,3-benzothiazole-2-carbothioamide as a building block. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-methylphenyl)-1,3-benzothiazole-2-carbothioamide and to explore its potential applications in other fields of research, such as environmental science and agriculture.
Méthodes De Synthèse
N-(4-methylphenyl)-1,3-benzothiazole-2-carbothioamide can be synthesized by reacting 2-aminobenzothiazole with 4-methylbenzenethiocarboxamide in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, and the resulting product is purified by recrystallization. The purity of the final product can be confirmed by various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(4-methylphenyl)-1,3-benzothiazole-2-carbothioamide has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(4-methylphenyl)-1,3-benzothiazole-2-carbothioamide has been shown to exhibit antimicrobial and antitumor activities, making it a potential candidate for the development of new drugs. In material science, N-(4-methylphenyl)-1,3-benzothiazole-2-carbothioamide has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks. In environmental science, N-(4-methylphenyl)-1,3-benzothiazole-2-carbothioamide has been used as a corrosion inhibitor for metals and as a fluorescent probe for the detection of heavy metal ions.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-1,3-benzothiazole-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S2/c1-10-6-8-11(9-7-10)16-14(18)15-17-12-4-2-3-5-13(12)19-15/h2-9H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYRZWIGCKUOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(4-fluorophenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5774804.png)
![1,2-dichloro-4-{[2-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5774828.png)
![2-(2,4-dichlorophenoxy)-N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5774833.png)
![N-[2-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B5774838.png)
![3-[(4-acetylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5774839.png)

![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5774862.png)
![1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5774870.png)
![3-[(4-carboxybutanoyl)amino]-2-methylbenzoic acid](/img/structure/B5774883.png)
![4-chloro-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5774894.png)


![1-(2,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5774912.png)